molecular formula C15H9F3N2O3 B2541138 N-methyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide CAS No. 241127-00-4

N-methyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide

Cat. No. B2541138
CAS RN: 241127-00-4
M. Wt: 322.243
InChI Key: QPZHNZQCJUQOIL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chromeno[2,3-b]pyridines has been explored through the Friedländer reaction, which is a well-known method for constructing heterocyclic compounds. In one study, a series of new chromeno[2,3-b]pyridines were synthesized using 1,8-diazabicyclo[5.4.0]undec-7-ene as a catalyst. The reaction involved 8-allyl-2-aminochromone-3-carboxaldehyde with various carbonyl compounds containing reactive α-methyl or methylene groups. This method also allowed for the preparation of heteroannulated chromones by reacting the aldehyde with cyclic α-methylene ketones. The structures of the synthesized compounds were confirmed through elemental analysis and spectroscopic data .

Molecular Structure Analysis

The molecular structure of chromene derivatives has been characterized in different studies. For instance, 4-oxo-N-phenyl-4H-chromene-2-carboxamide was found to crystallize in the space group P2(1)/n. Its derivative, 7-methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide, displayed polymorphism, crystallizing in two different space groups, P2(1)/c and P1. These structures exhibit an anti-rotamer conformation about the C-N bond, with the amide O atom being either trans- or cis-related to the O atom of the pyran ring. Additionally, the hemihydrate form of the latter compound crystallizes in the space group C2/c, indicating a similar structure to the unsolvated compound .

Chemical Reactions Analysis

The chemical reactivity of chromene derivatives can be inferred from their synthesis and molecular structure. The Friedländer reaction used in the synthesis of chromeno[2,3-b]pyridines indicates that these compounds can react with various carbonyl compounds, suggesting a level of versatility in their chemical behavior. The presence of reactive α-methyl or methylene groups in the starting materials used for the synthesis implies that these chromene derivatives could potentially undergo further chemical transformations .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-methyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide are not detailed in the provided papers, some general properties can be deduced from related compounds. The crystalline nature of these compounds suggests solid-state stability, and the presence of various functional groups (e.g., amide, methoxy) implies potential for hydrogen bonding and other intermolecular interactions. The polymorphism observed in some derivatives indicates that these compounds can exist in multiple solid forms, which could affect their physical properties such as solubility and melting point . The synthesis and structural analysis of a pincer-type compound, N,N′-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, also reveals the potential for strong N–H⋯O hydrogen bonds and significant contributions from C–H⋯O interactions, which are important for the stability of the crystal lattice .

Scientific Research Applications

Biological and Medicinal Properties

N-methyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide and related compounds exhibit a range of biological and medicinal properties. They are prominent in pharmaceutical research, particularly due to their structural uniqueness and potential therapeutic applications. For instance, some derivatives of this compound have been studied for their antitubercular activity, showing significant in-vitro and in-vivo activity against Mycobacterium tuberculosis and multi-drug resistant M. tuberculosis. This highlights the potential of these compounds in addressing challenging infectious diseases (Sriram et al., 2010).

Structural and Chemical Analysis

The structural and chemical characteristics of compounds related to this compound are of significant interest. Studies involving single crystal X-ray diffraction methods have been conducted to understand the precise molecular structure of these compounds, which is crucial for their potential applications in various fields, including material sciences and drug design (Kirillov et al., 2016).

Synthesis and Applications in Organic Chemistry

The compound and its analogs are often synthesized through multicomponent reactions, showcasing their versatility and potential in organic synthesis. These synthetic routes not only provide access to a variety of structurally diverse molecules but also highlight the compound's role in the development of new organic synthesis methodologies. These methodologies have implications for the synthesis of complex molecules with potential applications in medicinal chemistry and material science (Elinson et al., 2018).

Computational Studies and Drug Design

Computational studies, including molecular docking and ADME (absorption, distribution, metabolism, and excretion) assessments, are fundamental in understanding the interaction of these compounds with biological targets. Such studies are integral in the early stages of drug design, helping to predict the behavior of these compounds in biological systems and their potential as therapeutic agents. Docking studies, for instance, have been used to explore the anticancer activities of chromeno[4,3-b]pyridine derivatives, underscoring the compound's relevance in the field of drug discovery and development (Abd El Ghani et al., 2022).

properties

IUPAC Name

N-methyl-5-oxo-2-(trifluoromethyl)chromeno[2,3-b]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2O3/c1-19-13(22)9-6-8-11(21)7-4-2-3-5-10(7)23-14(8)20-12(9)15(16,17)18/h2-6H,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZHNZQCJUQOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(N=C2C(=C1)C(=O)C3=CC=CC=C3O2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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